1-[2-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]-2,4-imidazolidinedione
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Overview
Description
Synthesis Analysis
The synthesis of complex spirocyclic compounds often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of spiro heterocycles like "1-[2-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]-2,4-imidazolidinedione" may involve key steps such as cyclization, spiroannulation, and functional group transformations. The exact synthetic route can vary based on the desired substituents and the specific structural features of the final compound (Cohen et al., 1978).
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is characterized by the presence of two or more rings that share a single common atom. The 1-oxa-9-azaspiro[5.5]undecane moiety suggests a spiro compound with an oxygen and a nitrogen atom incorporated into the rings. Structural elucidation techniques such as X-ray crystallography and NMR spectroscopy play a crucial role in determining the precise three-dimensional arrangement of atoms within such molecules. For instance, crystal structure and thermodynamic properties studies provide insights into the compound's conformation, intermolecular interactions, and stability (Zeng et al., 2021).
Chemical Reactions and Properties
The reactivity of "1-[2-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]-2,4-imidazolidinedione" can be influenced by the functional groups and the spirocyclic framework. Spirocyclic compounds often undergo reactions such as nucleophilic addition, cycloaddition, and electrophilic substitutions, depending on the electron-rich or electron-deficient sites within the molecule. The presence of the imidazolidinedione moiety, for example, could participate in reactions typical for lactams and ureas, potentially leading to a variety of derivatives with altered chemical properties (Huynh et al., 2017).
properties
IUPAC Name |
1-[2-(5-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-2-oxoethyl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5/c18-10-2-1-7-22-14(10)3-5-16(6-4-14)12(20)9-17-8-11(19)15-13(17)21/h10,18H,1-9H2,(H,15,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHCTEXVIJLGQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(CCN(CC2)C(=O)CN3CC(=O)NC3=O)OC1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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